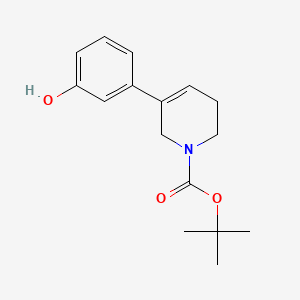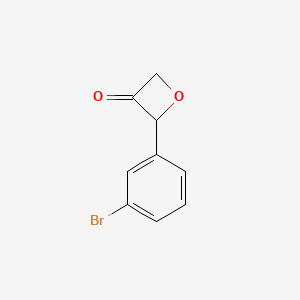
2-(3-Bromophenyl)oxetan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)oxetan-3-one is a chemical compound featuring an oxetane ring substituted with a bromophenyl group. Oxetanes are four-membered cyclic ethers known for their ring strain and unique reactivity. The presence of the bromophenyl group adds further complexity and potential for diverse chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)oxetan-3-one typically involves the formation of the oxetane ring followed by the introduction of the bromophenyl group. One common method is the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under UV light. This method can be adapted to introduce the bromophenyl group onto the oxetane ring.
Industrial Production Methods: Industrial production of oxetane derivatives often involves the use of preformed oxetane-containing building blocks. These building blocks can be further functionalized through various chemical reactions to introduce desired substituents, such as the bromophenyl group .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)oxetan-3-one undergoes several types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form various oxygenated products.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxy acids and other strong oxidants.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides or ketones, while reduction can produce alcohols .
Scientific Research Applications
2-(3-Bromophenyl)oxetan-3-one has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)oxetan-3-one involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes or receptors, to exert their effects. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Oxetan-3-one: A simpler oxetane derivative without the bromophenyl group.
3-Bromooxetane: An oxetane ring with a bromine atom directly attached to the ring.
Phenyl oxetane: An oxetane ring substituted with a phenyl group without the bromine atom.
Uniqueness: 2-(3-Bromophenyl)oxetan-3-one is unique due to the combination of the oxetane ring and the bromophenyl group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C9H7BrO2 |
|---|---|
Molecular Weight |
227.05 g/mol |
IUPAC Name |
2-(3-bromophenyl)oxetan-3-one |
InChI |
InChI=1S/C9H7BrO2/c10-7-3-1-2-6(4-7)9-8(11)5-12-9/h1-4,9H,5H2 |
InChI Key |
CPCGCNJWEUERMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(O1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


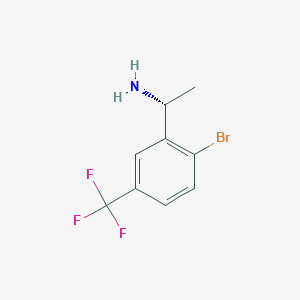
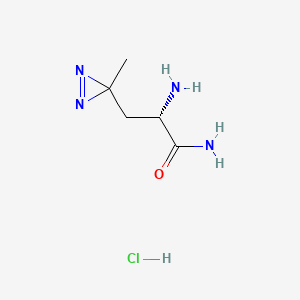
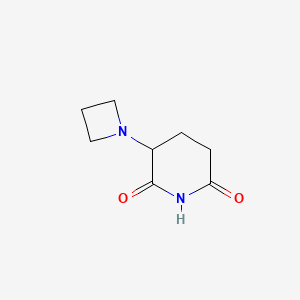




![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoicacid](/img/structure/B15313996.png)
![3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]phenylfluoranesulfonate](/img/structure/B15314003.png)
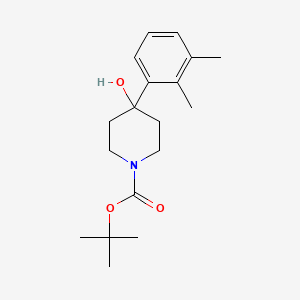
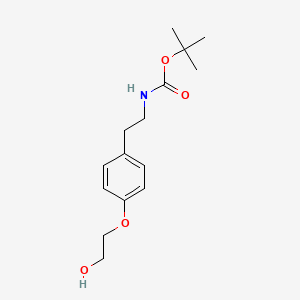
![4-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B15314038.png)

